A-485

Catalog No.
S516546
CAS No.
M.F
C25H24F4N4O5
M. Wt
536.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-485

Product Name

A-485

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

Molecular Formula

C25H24F4N4O5

Molecular Weight

536.5 g/mol

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N

SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Solubility

Soluble in DMSO

Synonyms

A-485; A 485; A485.

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Description

The exact mass of the compound N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide is 536.1683 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Scientific databases such as PubChem [] and resources from chemical suppliers [] primarily focus on the compound's identification (CAS number, molecular formula, etc.) and do not mention any established research applications.

Potential Research Areas

Given the compound's structure, some potential research areas can be hypothesized, but these would require further investigation to confirm:

  • Medicinal Chemistry: The molecule's structure incorporates several functional groups that could be of interest for drug development, such as the presence of a ureido group and a spirocyclic ring system. However, there is no current documentation on its biological activity or potential targets.
  • Material Science: The molecule's rigid structure and the combination of aromatic and polar functional groups could be interesting for studies on material properties, but this is purely speculative and requires dedicated research.

A-485 is a selective inhibitor of the histone acetyltransferase p300/CREB-binding protein (CBP), with a molecular formula of C25H24F4N4O5 and a CAS number of 1889279-16-6. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various hematological malignancies and prostate cancer. A-485 operates by competitively inhibiting the catalytic activity of p300/CBP, which plays a crucial role in the regulation of gene expression through histone acetylation .

A-485 functions primarily as a competitive inhibitor for the p300/CBP catalytic domain, specifically targeting the acetyl-CoA binding site. The compound displays an IC50 value of approximately 0.06 μM for p300, indicating its potency in inhibiting histone acetylation reactions. In biochemical assays, A-485 has shown selectivity over other histone acetyltransferases, with IC50 values of 2.6 nM for CBP and 9.8 nM for p300-BHC, while exhibiting no significant inhibitory effects on other related enzymes at concentrations up to 10 μM .

The biological activity of A-485 is notable in its ability to suppress cell proliferation in lineage-specific tumor cells, particularly those associated with hematological malignancies and androgen receptor-positive prostate cancer. A-485 not only inhibits tumor growth in vitro but also demonstrates efficacy in vivo, as shown in castration-resistant prostate cancer xenograft models. The compound's mechanism involves the disruption of transcriptional programming mediated by the androgen receptor, thereby influencing cancer cell survival and proliferation .

The synthesis of A-485 involves several steps typical of organic synthesis protocols. While specific detailed methodologies are proprietary or not fully disclosed, it generally includes:

  • Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that contain the spiro[indene] structure.
  • Functionalization: Subsequent reactions introduce functional groups such as fluorobenzyl and trifluoropropanoyl moieties.
  • Final Assembly: The final step involves coupling these intermediates to yield the target compound.

Due to its complexity, A-485 is typically synthesized in specialized chemical laboratories under controlled conditions .

A-485 is primarily explored for its applications in cancer therapy due to its selective inhibition of histone acetyltransferases. Its potential uses include:

  • Oncology Research: Investigating mechanisms of tumor growth and resistance.
  • Therapeutic Development: As a candidate for treating hematological cancers and prostate cancer.
  • Biochemical Studies: Understanding histone modification dynamics and their implications in gene regulation.

Furthermore, A-485 is utilized in various research settings to elucidate the role of p300/CBP in cellular processes .

Interaction studies involving A-485 have revealed its selective binding affinity for p300/CBP over other histone acetyltransferases. This selectivity is critical as it minimizes off-target effects that could arise from less specific inhibitors. Research indicates that A-485 can synergistically enhance the efficacy of other therapeutic agents, such as TRAIL (TNF-related apoptosis-inducing ligand), leading to increased apoptosis in certain cancer cell lines .

Several compounds exhibit similarities to A-485 regarding their mechanisms or targeted pathways. Below is a comparison highlighting their unique features:

CompoundTargetIC50 (nM)Unique Features
A-486p300/CBPNot specifiedNegative control for A-485 studies
C646p300~1000Less selective than A-485; broader inhibition spectrum
GarcinolHistone acetyltransferases~200Natural product; broader range of targets
CurcuminMultiple targetsVariesAnti-inflammatory; affects multiple signaling pathways

A-485 stands out due to its high selectivity (>1000-fold) over closely related histone acetyltransferases, making it a promising candidate for targeted cancer therapies .

Structural and Physicochemical Properties

A-485 (CAS 1889279-16-6) is a complex organic molecule with the following characteristics:

PropertyValueSource
Molecular FormulaC₂₅H₂₄F₄N₄O₅
Molecular Weight536.48 g/mol
IUPAC NameN-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
SMILESCNC(NC1=CC=C2C(CC[C@@]23OC(N(C3=O)CC(N(C@HC)CC4=CC=C(C=C4)F)=O)=O)=C1)=O
SolubilityDMSO: 97.41 mg/mL (186.4 mM), Ethanol: 57.88 mg/mL (107.89 mM), Water: <1 mg/mL
Optical Activity[α]/D +40 to +50°, c = 0.5 in methanol

The molecule contains a spiro[indene-1,5'-oxazolidin] core, a 4-fluorobenzyl group, and a trifluoropropan-2-yl acetamide moiety, contributing to its stereochemical complexity and HAT inhibitory activity.

Synthetic and Manufacturing Information

A-485 is synthesized via a multi-step process involving:

  • Core spiro[indene-oxazolidine] formation: Likely involving cyclization reactions to establish the bicyclic structure.
  • Functional group introduction: Incorporation of the 4-flu

Molecular Formula and Weight

A-485 is a synthetic organic compound with the molecular formula C25H24F4N4O5 [1] [3]. This formula indicates that the molecule contains 25 carbon atoms, 24 hydrogen atoms, 4 fluorine atoms, 4 nitrogen atoms, and 5 oxygen atoms [1] [4]. The molecular weight of A-485 is 536.48 g/mol, which classifies it as a medium-sized drug-like molecule [1] [3].
The chemical structure of A-485 features several distinct moieties that contribute to its overall architecture and biological activity [2] [4]. The compound possesses a unique spiro system where an indene ring is connected to an oxazolidine ring through a shared carbon atom, forming what is known as a spiro junction [7] [9]. This structural arrangement creates a three-dimensional configuration that is critical for the compound's biological function [7] [13].

The following table presents the key chemical properties of A-485:

PropertyValue
Molecular FormulaC25H24F4N4O5
Molecular Weight536.48 g/mol
CAS Number1889279-16-6
InChI KeyVRVJKILQRBSEAG-LFPIHBKWSA-N

The compound contains several functional groups that contribute to its chemical properties and biological activity [2] [4]. These include a urea moiety, a fluorophenyl group, a trifluoromethyl group, and the spiro oxazolidine core [7] [13]. Each of these structural elements plays a specific role in the compound's interaction with its biological target [9] [13].

IUPAC Naming: (1R)-N-[(4-Fluorophenyl)methyl]-2,3-dihydro-5-[[(methylamino)carbonyl]amino]-2',4'-dioxo-N-[(1S)-2,2,2-trifluoro-1-methylethyl]spiro[1H-indene-1,5'-oxazolidine]-3'-acetamide

The International Union of Pure and Applied Chemistry (IUPAC) name for A-485 is (1R)-N-[(4-Fluorophenyl)methyl]-2,3-dihydro-5-[[(methylamino)carbonyl]amino]-2',4'-dioxo-N-[(1S)-2,2,2-trifluoro-1-methylethyl]spiro[1H-indene-1,5'-oxazolidine]-3'-acetamide [3] [14]. This systematic name provides a complete description of the compound's structure according to IUPAC nomenclature rules [5] [14].

The IUPAC name can be broken down into several components to better understand the structural features of A-485:

  • The prefix "(1R)" indicates the absolute configuration at the stereogenic center at position 1 of the indene ring system, which has the R configuration [3] [5].

  • "N-[(4-Fluorophenyl)methyl]" refers to a substituent where a methyl group from a 4-fluorophenyl ring is attached to a nitrogen atom [3] [14].

  • "2,3-dihydro-5-[[(methylamino)carbonyl]amino]" describes the indene ring with a methylurea group at position 5 [3] [5].

  • "2',4'-dioxo" indicates two carbonyl groups at positions 2' and 4' of the oxazolidine ring [3] [14].

  • "N-[(1S)-2,2,2-trifluoro-1-methylethyl]" refers to another substituent where a nitrogen atom is connected to a chiral carbon with the S configuration, which is part of a trifluoromethylated ethyl group [3] [5].

  • "spiro[1H-indene-1,5'-oxazolidine]" describes the spiro system formed by the indene and oxazolidine rings connected through a shared carbon atom at position 1 of indene and position 5' of oxazolidine [3] [7].

  • "3'-acetamide" indicates an acetamide group at position 3' of the oxazolidine ring [3] [14].

The IUPAC name thus provides a comprehensive description of the compound's structure, including its stereochemistry, which is crucial for its biological activity [3] [5].

Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) analysis of A-485 has revealed critical insights into how specific structural features contribute to its potent inhibitory activity against p300/CREB-binding protein (CBP) histone acetyltransferase (HAT) domains [9] [11]. A-485 demonstrates remarkable potency with IC50 values of 9.8 nM for the p300-bromodomain HAT-C/H3 (BHC) domain and 2.6 nM for the CBP-BHC domain [1] [2].

Several key structural features of A-485 have been identified as critical for its activity:

  • The spiro oxazolidine core: This structural element is essential for proper binding to the catalytic site of p300/CBP HAT domains [7] [9]. The replacement of a hydantoin moiety with an oxazolidinedione followed by fluoro substitution led to enhanced potency and selectivity [7] [9].

  • Stereochemistry at the spiro indane center: The specific three-dimensional arrangement created by the (1R) configuration at the spiro center is crucial for proper binding orientation within the target enzyme's active site [7] [9].

  • The methylurea moiety: This group contributes to hydrogen bonding interactions with specific amino acid residues in the target protein, enhancing binding affinity [9] [13].

  • The fluorophenyl group: This substituent enhances binding affinity and selectivity through specific interactions with hydrophobic pockets in the target enzyme [9] [13].

  • The trifluoromethyl group: This moiety increases metabolic stability and binding affinity through both electronic effects and hydrophobic interactions [9] [13].

The following table summarizes the structure-activity relationships observed for A-485:

Structural ModificationEffect on Activity
Replacement of hydantoin with oxazolidinedioneEnhanced potency and selectivity
Fluoro substitutionImproved metabolic stability
Stereochemistry at spiro indane centerCritical for proper binding orientation
Methylurea moietyEssential for hydrogen bonding interactions
Trifluoromethyl group positionContributes to binding affinity and selectivity

A-485 displays remarkable selectivity for p300/CBP over other histone acetyltransferases, showing more than 1000-fold selectivity over closely related HATs [1] [6]. This high degree of selectivity is attributed to the unique structural features that allow A-485 to specifically interact with the catalytic domain of p300/CBP [6] [9].

Mechanistically, A-485 functions as an acetyl-coenzyme A competitive inhibitor, binding to the catalytic site of p300/CBP and preventing the acetylation of histone substrates [9] [11]. This inhibition specifically affects p300/CBP-mediated histone acetylation marks, particularly H3K27 acetylation (with an EC50 of 73 nM in cellular assays) and H3K18 acetylation, while not affecting other histone modifications [9] [16].

Research has demonstrated that A-485 selectively inhibits proliferation across lineage-specific tumor types, including several hematological malignancies and androgen receptor-positive prostate cancer [9] [11]. The compound has also shown efficacy in inhibiting tumor growth in castration-resistant prostate cancer xenograft models, with tumor growth inhibition of 54% after 21 days of administration [2] [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

536.16828253 g/mol

Monoisotopic Mass

536.16828253 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

Dates

Modify: 2023-08-15
1. http://www.thesgc.org/chemical-probes/A-485
2: Lasko LM, Jakob CG, Edalji RP, Qiu W, Montgomery D, Digiammarino EL, Hansen

Explore Compound Types